N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide involves several steps. One common synthetic route includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the isoxazole ring. Industrial production methods often involve catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and nitrile oxides . The major products formed from these reactions are differentially substituted regioisomeric isoxazoles .
Scientific Research Applications
This compound has diverse applications in scientific research. It is extensively used in medicinal chemistry for the development of new drugs due to its potential therapeutic properties . In biology, it is used to study various biochemical pathways and molecular targets. In the field of medicine, it is explored for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Additionally, it has applications in the industry for the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide is unique due to its specific structural features and the presence of both isoxazole and benzofuran moieties. Similar compounds include other isoxazole derivatives, such as N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,5-dimethoxybenzamide and N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide . These compounds share some structural similarities but differ in their specific substituents and overall biological activity.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-21-13-8-3-5-10-9-14(22-15(10)13)16(20)18-17-11-6-4-7-12(11)19-23-17/h3,5,8-9H,2,4,6-7H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQANVIINCRARBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCC4=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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